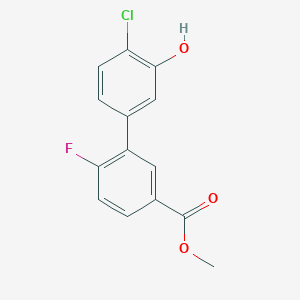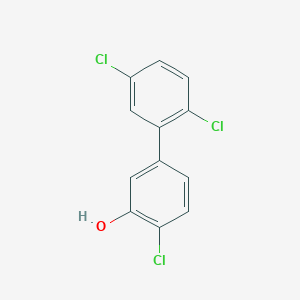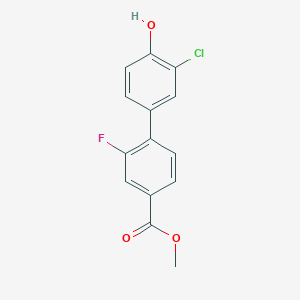
2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% (herein referred to as 2-CFMCPP) is a synthetic compound with a broad range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is a member of the phenol family and is used as a versatile intermediate in the synthesis of a variety of compounds. 2-CFMCPP has been studied extensively for its potential applications in numerous areas, including medicinal chemistry, biochemistry, and organic synthesis.
Aplicaciones Científicas De Investigación
2-CFMCPP has been studied extensively for its potential applications in numerous areas, including medicinal chemistry, biochemistry, and organic synthesis. In medicinal chemistry, 2-CFMCPP has been used as a starting material for the synthesis of various active pharmaceutical ingredients (APIs), such as antibiotics and anti-cancer agents. In biochemistry, 2-CFMCPP has been used as a starting material for the synthesis of various proteins, enzymes, and other biomolecules. In organic synthesis, 2-CFMCPP has been used as a starting material for the synthesis of various organic compounds, such as dyes, pigments, and other organic materials.
Mecanismo De Acción
2-CFMCPP is an organic compound with a wide range of applications in medicinal chemistry, biochemistry, and organic synthesis. The mechanism of action of 2-CFMCPP is not yet fully understood. However, it is believed to be involved in the formation of various active pharmaceutical ingredients (APIs) and biomolecules. It is also believed to be involved in the formation of various organic compounds, such as dyes and pigments.
Biochemical and Physiological Effects
2-CFMCPP has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and organic synthesis. In terms of its biochemical and physiological effects, 2-CFMCPP has been shown to have antioxidant and anti-inflammatory properties. In addition, it has been shown to have anti-cancer and anti-bacterial effects. Furthermore, 2-CFMCPP has been shown to have an inhibitory effect on the growth of certain bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CFMCPP is a versatile compound that has a wide range of applications in medicinal chemistry, biochemistry, and organic synthesis. In terms of its advantages and limitations for lab experiments, 2-CFMCPP has a number of advantages. It is relatively inexpensive and easy to synthesize. In addition, it is highly reactive, making it well-suited for a variety of reactions. Furthermore, it is relatively stable, making it suitable for use in long-term experiments. However, 2-CFMCPP also has some limitations. It is not soluble in water and can be difficult to work with in aqueous solutions. In addition, it is toxic and should be handled with care.
Direcciones Futuras
2-CFMCPP has a wide range of potential applications in medicinal chemistry, biochemistry, and organic synthesis. In terms of future directions, some possible areas of research include the development of new synthetic methods for the synthesis of 2-CFMCPP, the development of new APIs and biomolecules based on 2-CFMCPP, and the exploration of its potential therapeutic applications. In addition, further research into its biochemical and physiological effects, as well as its potential toxic effects, would be beneficial. Finally, research into its potential environmental effects would also be beneficial.
Métodos De Síntesis
2-CFMCPP is synthesized through a variety of methods. The most common method involves the reaction of 2-chloro-5-methoxycarbonylphenol with 2-fluorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 2-CFMCPP in 95% purity. Other methods of synthesis include the reaction of 2-chloro-5-methoxycarbonylphenol with 2-fluorobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide.
Propiedades
IUPAC Name |
methyl 3-(4-chloro-3-hydroxyphenyl)-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)9-3-5-12(16)10(6-9)8-2-4-11(15)13(17)7-8/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVRNHUBVCHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686120 |
Source


|
| Record name | Methyl 4'-chloro-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261921-56-5 |
Source


|
| Record name | Methyl 4'-chloro-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)


![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381862.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381864.png)






